molecular formula C18H20N2O5 B2972983 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 380589-59-3

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2972983
CAS No.: 380589-59-3
M. Wt: 344.367
InChI Key: PIQNLLJHGGAXIW-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidine-2-one scaffold substituted with a hydroxyl group at position 3 and two furan-derived moieties: a furan-2-carbonyl group at position 4 and a furan-2-yl group at position 3. The dual furan substituents likely confer unique electronic and steric properties, distinguishing it from phenyl- or benzoyl-substituted analogs .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-19(2)8-5-9-20-15(12-6-3-10-24-12)14(17(22)18(20)23)16(21)13-7-4-11-25-13/h3-4,6-7,10-11,15,22H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQNLLJHGGAXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one, often referred to as a pyrrole derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylamino group, furan rings, and hydroxy functionalities, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O5, with a molecular weight of approximately 348.36 g/mol. Its structural characteristics contribute to its biological interactions.

Property Value
Molecular FormulaC18H20N2O5
Molecular Weight348.36 g/mol
IUPAC Name1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS Number2908988

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antibacterial, anticancer, and potential neuroprotective properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that similar pyrrole derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The MTT assay has been employed to evaluate the viability of human cervical (HeLa) and lung (A549) carcinoma cells upon exposure to varying concentrations of the compound. Results indicated that certain analogs could induce apoptosis in these cells without significant cytotoxicity at lower concentrations .

The biological activity is primarily attributed to the interaction between the compound and specific molecular targets within cells. The dimethylamino group can form hydrogen bonds with active sites on enzymes or receptors, while the furan moieties may engage in π-π stacking interactions, enhancing binding affinity and specificity .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antibacterial Efficacy : A study reported that certain pyrrole derivatives exhibited inhibition zones greater than 30 mm against resistant strains of S. aureus, indicating strong antibacterial potential .
  • Cytotoxicity in Cancer Cells : In another investigation, derivatives were tested against HeLa cells showing an IC50 value of approximately 25 µM, suggesting moderate efficacy as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological implications of the target compound with related pyrrol-2-one derivatives from the evidence:

Compound Name Substituents (Positions 1, 4, 5) Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Bioactivity Reference
Target Compound : 1-(3-(Dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one 1: 3-(Dimethylamino)propyl; 4: Furan-2-carbonyl; 5: Furan-2-yl 409.4 (calc.) N/A Enhanced solubility (tertiary amine); potential furan-mediated π-π interactions
Compound 38 (): 3-Hydroxy-1-(2-hydroxypropyl)-5-(4-isopropyl-phenyl)-4-(3-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 1: 2-Hydroxypropyl; 4: 3-Methylbenzoyl; 5: 4-Isopropylphenyl 394.2 221–223 Moderate yield (17%); hydrophobic substituents reduce solubility
Compound 25 (): 3-Hydroxy-1-(2-hydroxypropyl)-5-(3-trifluoromethyl-phenyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 1: 2-Hydroxypropyl; 4: 4-Methylbenzoyl; 5: 3-Trifluoromethylphenyl 420.2 205–207 Low yield (9%); CF₃ group increases lipophilicity and metabolic stability
Compound 20 (): 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 1: 2-Hydroxypropyl; 4: 4-Methylbenzoyl; 5: 4-tert-Butylphenyl 408.2 263–265 High yield (62%); bulky tert-butyl group may sterically hinder binding
Compound in : 4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 1: 3-Methoxypropyl; 4: Furan-2-carbonyl; 5: 4-Hydroxy-3-methoxyphenyl 443.4 N/A Methoxy groups enhance solubility; phenolic -OH may enable hydrogen bonding

Key Observations

Substituent Impact on Solubility: The target compound’s 3-(dimethylamino)propyl group likely improves aqueous solubility compared to analogs with hydroxypropyl (e.g., ) or methoxypropyl () chains, due to the tertiary amine’s protonation capability . In contrast, furan-2-carbonyl and furan-2-yl groups may reduce lipophilicity relative to benzoyl or aryl substituents (e.g., ), as furans are less hydrophobic than benzene rings .

Synthetic Challenges :

  • Low yields (9–17%) in and highlight difficulties in isolating pyrrol-2-one derivatives with bulky or electron-withdrawing groups (e.g., CF₃). The target compound’s synthesis may face similar challenges due to steric hindrance from dual furan substituents .

Biological Implications: Furan rings in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, similar to methoxyphenyl () or trifluoromethylphenyl () groups. The dimethylamino group may enhance cell permeability compared to hydroxypropyl analogs, as seen in SAR studies of related bioactive molecules .

Crystallographic and Computational Insights

  • Programs like SHELX () and ORTEP-3 () have been critical in resolving the crystal structures of similar compounds, enabling precise SAR analysis. For example, the hydroxyl group at position 3 in pyrrol-2-ones often participates in hydrogen-bonding networks, stabilizing the molecular conformation .

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